Home > Products > Screening Compounds P90633 > N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide - 865592-33-2

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide

Catalog Number: EVT-2984692
CAS Number: 865592-33-2
Molecular Formula: C21H20N4O3S2
Molecular Weight: 440.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound exhibited potent inhibition of vascular endothelial growth factor receptor 1 (VEGFR1) with an IC50 value of 2.5 μM. [] It also demonstrated anti-angiogenic activity by inhibiting VEGF-induced human umbilical vein endothelial cell (HUVEC) migration. [] Furthermore, it showed inhibitory effects on P-glycoprotein (P-gp) efflux pumps (MDR1, ABCB1), with EC50 values ranging from 35 to 74 μM. [] When combined with doxorubicin, it significantly enhanced the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. [] This was evident in the improved IC50 of doxorubicin, increased caspase-3 activity, and a significant reduction in colony formation ability of LS180 cells. []

Compound Description: OSI-930 is a potent inhibitor of c-kit and VEGFR2, currently undergoing phase I clinical trials in patients with advanced solid tumors. [] It also inhibits P-gp efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35-74 μM. [] Combining OSI-930 with doxorubicin significantly enhanced doxorubicin's anticancer activity in human colorectal carcinoma LS180 cells. []

Relevance: OSI-930 shares a similar core structure with N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, featuring a thiophene-2-carboxamide moiety. [] Both compounds differ in their substituents, with OSI-930 incorporating a quinoline ring and a trifluoromethoxyphenyl group. The structural similarities and shared biological activity as P-gp efflux pump inhibitors suggest that exploring variations in substituents on the thiophene-2-carboxamide scaffold could be a promising strategy for developing novel anticancer agents.

2-Cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives

Compound Description: These compounds were synthesized and evaluated for their cytotoxic activity against the breast cancer cell line MCF7. [] Some derivatives, particularly those with electron-donating substituents on the phenyl ring, exhibited higher activity compared to doxorubicin. []

Relevance: This class of compounds, while structurally distinct from N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, highlights the importance of the quinoline moiety for anticancer activity. [] The varying cytotoxic effects observed with different substituents emphasize the potential for modifying the substituents on the quinoline ring in N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide to optimize its anticancer properties.

4-(2-Chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (Compound 6)

Compound Description: Identified through a multi-step virtual screening protocol, this compound demonstrated non-acidic inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), exhibiting an IC50 value of 1.2 μM. []

Relevance: Compound 6, while structurally distinct from N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide, highlights the potential of incorporating sulfamoyl moieties in drug design for targeting enzymes like mPGES-1. [] This suggests that exploring modifications to the sulfamoyl group in N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide might offer a strategy for modulating its activity or potentially expanding its target profile.

N-(4-Methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (Compound 8)

Compound Description: This compound emerged as a promising non-acidic mPGES-1 inhibitor through a virtual screening approach, exhibiting an IC50 value of 1.3 μM. [] Structural optimization of Compound 8 yielded derivatives with improved inhibitory activity, achieving IC50 values ranging from 0.3 to 0.6 μM. []

Relevance: Compound 8 shares a key structural feature with N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide: the presence of a benzothiazole ring system connected to a sulfamoyl group. [] This structural similarity, along with the demonstrated biological activity as an mPGES-1 inhibitor, highlights the relevance of the benzothiazole-sulfamoyl motif in medicinal chemistry. Furthermore, the successful optimization of Compound 8 underscores the potential of fine-tuning the structure of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide by introducing modifications around the benzothiazole and sulfamoyl groups to enhance its potency or explore its activity against mPGES-1.

(3'R,4'S,5'R)-N-[(3R,6S)-6-Carbamoyltetrahydro-2H-pyran-3-yl]-6"-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2"-oxo-1",2"-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indole]-5'-carboxamide

Compound Description: This compound is an MDM2 inhibitor. [] It is used in combination with an FLT3 inhibitor to treat cancer. []

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Compound 1)

Compound Description: This compound, specifically its Form I, is used in pharmaceutical compositions for treating CFTR-mediated diseases, including cystic fibrosis. []

N-(5-Hydroxy-2,4-ditert-butyl-phenyl)-4-oxo-1H-quinoline-3-carboxamide (Compound 2)

Compound Description: This compound, in its substantially amorphous form, is a component of solid dispersions used in pharmaceutical compositions for treating CFTR-mediated diseases, including cystic fibrosis. []

Overview

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazole moiety and a quinoline carboxamide. This compound has garnered attention in scientific research due to its potential pharmacological applications and biological activities. The molecular formula for this compound is C19_{19}H20_{20}N4_{4}O3_{3}S, with a molecular weight of approximately 412.5 g/mol .

Source and Classification

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. Benzothiazoles are heterocyclic compounds that typically exhibit significant pharmacological effects, making them valuable in medicinal chemistry. N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is classified as a sulfonamide derivative due to the presence of the diethylsulfamoyl group.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide typically involves several key steps:

  1. Preparation of Intermediate Compounds: The synthesis begins with the formation of 6-(diethylsulfamoyl)-1,3-benzothiazole through the reaction of 1,3-benzothiazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
  2. Coupling Reaction: The intermediate is then coupled with quinoline-2-carboxylic acid or its derivatives under conditions that may include the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents like dimethylformamide (DMF).
  3. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield.

These synthetic routes are crucial for obtaining the compound in sufficient quantities for further research and application.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide features:

  • Benzothiazole Ring: A fused bicyclic structure that contributes to the compound's biological activity.
  • Quinoline Structure: A nitrogen-containing aromatic system that enhances the compound's pharmacological properties.
  • Carboxamide Group: This functional group is pivotal for solubility and interaction with biological targets.

The structural representation can be summarized as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}
Chemical Reactions Analysis

Reactions and Technical Details

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide can undergo several chemical transformations:

  1. Oxidation: Utilizing oxidizing agents such as hydrogen peroxide can convert sulfides to sulfoxides or sulfones.
  2. Reduction: Reduction reactions using lithium aluminum hydride can yield amines or alcohols from carbonyl groups present in the structure.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halides or other functional groups are replaced by nucleophiles .

These reactions are essential for modifying the compound to enhance its biological activity or develop new derivatives.

Mechanism of Action

Process and Data

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide primarily involves:

  • Inhibition of Cyclooxygenase Enzymes: This compound has been shown to inhibit cyclooxygenase enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation and pain pathways.
  • Induction of Apoptosis: It may induce apoptosis in cancer cells by modulating mitochondrial proteins such as Bcl-2 and Bax, leading to caspase activation and cell death.

These mechanisms highlight its potential as an anti-inflammatory and anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

These properties are crucial for handling and application in laboratory settings.

Applications

Scientific Uses

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide has diverse applications in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing new anti-inflammatory drugs.
  2. Cancer Research: Investigated for its potential efficacy against various cancer cell lines due to its ability to induce apoptosis.
  3. Biochemical Probes: Utilized to study specific biological pathways involving cyclooxygenase enzymes .
  4. Material Science: Explored for use in developing advanced materials with unique properties due to its chemical structure .

Properties

CAS Number

865592-33-2

Product Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.54

InChI

InChI=1S/C21H20N4O3S2/c1-3-25(4-2)30(27,28)15-10-12-17-19(13-15)29-21(23-17)24-20(26)18-11-9-14-7-5-6-8-16(14)22-18/h5-13H,3-4H2,1-2H3,(H,23,24,26)

InChI Key

RSNPORYABBAFSS-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.